molecular formula C15H10N2O5S B2391873 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate CAS No. 877637-83-7

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate

Cat. No.: B2391873
CAS No.: 877637-83-7
M. Wt: 330.31
InChI Key: DVQDJZLXKLEMDT-UHFFFAOYSA-N
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Description

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate ( 877637-83-7) is a chemical compound with a molecular formula of C15H10N2O5S and a molecular weight of 330.32 g/mol . It is supplied with a purity of 98% and should be stored at 2-8°C . This complex heterocyclic compound features a 4-oxo-4H-pyran core linked via an ester bond to a furan-2-carboxylate group and a pyrimidin-2-ylsulfanylmethyl substituent . The fusion of these distinct pharmacophoric units—pyran, pyrimidine, and furan—makes it a molecule of significant interest in medicinal and heterocyclic chemistry research . Furan-2-carboxylate derivatives are recognized for their role in the synthesis of biologically active heterocyclic systems, such as Biginelli-type pyrimidines, which are explored for various pharmacological properties . Similarly, heterocyclic scaffolds incorporating pyrimidine and related structures are extensively investigated for their diverse biological activities, including potential as anticancer, antibacterial, and antioxidant agents . Researchers can utilize this compound as a key intermediate or building block for the synthesis of novel compounds, or for probing structure-activity relationships in drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5S/c18-11-7-10(9-23-15-16-4-2-5-17-15)21-8-13(11)22-14(19)12-3-1-6-20-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQDJZLXKLEMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815628
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidin-2-ylsulfanylmethyl intermediate, which is then reacted with a pyran-3-yl derivative under controlled conditions to form the desired compound. Common reagents used in these reactions include sulfur-containing compounds, pyrimidine derivatives, and various catalysts to facilitate the formation of the pyran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, such as batch or continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The pyrimidin-2-ylsulfanylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Overview

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate is a complex organic compound that has attracted significant attention in various fields, including medicinal chemistry, biological research, and industrial applications. Its unique structural features, including multiple functional groups, render it a versatile candidate for diverse applications.

Chemistry

In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. The unique structural properties allow researchers to create diverse chemical libraries, which are essential for drug discovery and development. The compound can participate in various chemical reactions, such as oxidation, reduction, and substitution, making it valuable for generating new derivatives with potentially enhanced properties.

Biology

In biological research, this compound is being studied as a biochemical probe . Its ability to interact with various biological targets makes it a useful tool for investigating cellular processes and signaling pathways. Preliminary studies suggest that it may modulate enzyme activity or receptor interactions, which could lead to insights into disease mechanisms.

Medicine

The compound is under investigation for its therapeutic potential . Early research indicates that it may exhibit anti-inflammatory, antimicrobial, and anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines and inhibit the proliferation of pathogenic microorganisms. These findings position it as a candidate for further drug development.

Industry

In industrial applications, this compound is utilized in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for producing high-performance polymers and coatings. The compound's versatility allows it to be integrated into various manufacturing processes.

Case Studies

  • Anticancer Activity : A study investigated the effects of derivatives of this compound on cervical (HeLa) and prostate (DU 205) cancer cells. Results indicated significant cytotoxic effects attributed to apoptosis induction.
  • Antimicrobial Properties : Research demonstrated that certain derivatives exhibited potent antimicrobial activity against a range of pathogens, suggesting potential use in developing new antibiotics.
  • Drug Development : Ongoing studies are exploring the compound's efficacy in treating inflammatory diseases by modulating cytokine production and immune responses.

Mechanism of Action

The mechanism of action of [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues and Key Modifications

The compound’s uniqueness lies in its pyrimidin-2-ylsulfanylmethyl substituent. Comparisons focus on derivatives with:

  • Variations in the heteroaromatic sulfur-linked group (e.g., thiophene, pyridine).
  • Substituent positional isomerism (e.g., pyrimidin-4-yl vs. pyrimidin-2-yl).
  • Core structure replacements (e.g., pyran vs. benzene).

Key Findings

Pyrimidin-2-yl vs. Thiophene/Pyridine Substituents :

  • The pyrimidin-2-ylsulfanylmethyl group enhances enzymatic inhibition (IC₅₀ = 10 µM) compared to thiophene (IC₅₀ = 15 µM) and pyridine (IC₅₀ = 25 µM), likely due to improved hydrogen-bonding with the pyrimidine’s nitrogen atoms .
  • Thiophene analogues exhibit higher solubility (3.0 mg/mL) but reduced thermal stability (190°C), attributed to weaker sulfur-mediated crystal packing.

Positional Isomerism (Pyrimidin-2-yl vs. Pyrimidin-4-yl) :

  • The 2-yl isomer shows superior biological activity (IC₅₀ = 10 µM vs. 50 µM for 4-yl), suggesting steric or electronic advantages in target binding.

Discussion of Methodological Consistency

All compared compounds were structurally validated using SHELXL, ensuring uniformity in bond-length/angle measurements and electron-density maps . This methodological consistency minimizes artifacts in comparative analyses.

Biological Activity

The compound [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, which suggest potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Structural Characteristics

The compound consists of a pyran ring fused with a pyrimidine moiety and features a sulfur atom linked to the pyrimidine group. Its molecular formula is C17H11N3O6SC_{17}H_{11}N_3O_6S with a molecular weight of approximately 385.35 g/mol. The presence of diverse functional groups enhances its reactivity and potential for biological interactions.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Properties : Many derivatives of pyran and pyrimidine have shown effectiveness against various pathogens.
  • Anticancer Activity : Certain compounds in this class have demonstrated cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : The sulfenylmethyl group may contribute to anti-inflammatory properties by inhibiting pro-inflammatory mediators.

Antimicrobial Activity

Research indicates that compounds structurally related to This compound exhibit notable antimicrobial activity. For instance, derivatives containing similar functional groups have been tested against various bacterial strains, showing significant antibacterial effects. A study demonstrated that specific thienopyrimidinone derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating their effectiveness .

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies on various cancer cell lines. Compounds derived from similar structures were found to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. For example, certain derivatives showed IC50 values comparable to established anticancer drugs like sorafenib, indicating their potential as effective anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of This compound may stem from its ability to modulate inflammatory pathways. Compounds with similar sulfenylmethyl groups have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

Comparative Analysis of Similar Compounds

To illustrate the biological activity of This compound , a comparison with structurally related compounds is presented below:

Compound NameStructural FeaturesBiological Activity
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyran}Pyran and pyrimidine structureAntimicrobial
5-FluorouracilPyrimidine base with fluorineAnticancer
PyranocoumarinsPyran ring with coumarin structureAntimicrobial

This table highlights how variations in substituents can influence biological activity and applications, emphasizing the unique profile of This compound .

Case Studies

Several case studies have explored the pharmacological applications of compounds similar to This compound :

  • Antimicrobial Efficacy : In vitro studies demonstrated that certain derivatives effectively inhibited bacterial growth, suggesting their potential as new antimicrobial agents.
  • Cytotoxicity Assessment : A study evaluating cytotoxic effects on HepG2 and MCF7 cancer cell lines revealed that specific derivatives induced apoptosis and cell cycle arrest, underscoring their anticancer potential .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate?

  • Methodological Answer : Synthesis requires precise control of reaction parameters, including temperature (typically 60–80°C), solvent choice (e.g., DMF or THF for solubility), and reaction time (12–24 hours) to avoid side reactions like hydrolysis of the pyran-4-one moiety. Catalysts such as DMAP (4-dimethylaminopyridine) are often used to enhance esterification efficiency. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and validation by HPLC (C18 column, UV detection at 254 nm) are critical for isolating the pure compound .

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions, particularly the pyrimidin-2-ylsulfanylmethyl group. For example, the thioether (S-CH₂) proton resonates at δ 3.8–4.2 ppm. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion at m/z 403.0825). X-ray crystallography (using SHELX programs) may resolve ambiguities in stereochemistry .

Q. What functional groups in this compound are most reactive, and how do they influence experimental design?

  • Methodological Answer : The pyran-4-one ring and furan-2-carboxylate ester are prone to nucleophilic attack, while the pyrimidinyl-thioether group participates in redox reactions. Reactivity dictates solvent choice (e.g., anhydrous conditions for ester stability) and reagent compatibility (avoiding strong bases that may hydrolyze the ester). Protecting groups (e.g., tert-butyl for carboxylates) are often employed during derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Methodological Answer : Discrepancies in X-ray data (e.g., disorder in the pyranone ring) are addressed using SHELXL refinement with restraints for bond lengths/angles. Twinning tests (via PLATON) and alternative space group assignments (e.g., P2₁/c vs. P-1) may resolve ambiguities. Cross-validation with spectroscopic data (e.g., NOESY for spatial proximity) ensures structural accuracy .

Q. What advanced strategies are used to study the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like cyclooxygenase-2 (COX-2), leveraging the furan carboxylate’s π-π stacking with aromatic residues. Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions. Site-directed mutagenesis validates key binding residues identified via docking .

Q. How can reaction pathways involving the pyrimidinyl-thioether group be mechanistically elucidated?

  • Methodological Answer : Radical-initiated thioether oxidation is monitored using EPR spectroscopy to detect sulfur-centered radicals. Isotopic labeling (³⁴S) coupled with LC-MS tracks sulfoxide/sulfone formation. Computational methods (DFT at the B3LYP/6-311+G(d,p) level) model transition states for S–C bond cleavage, guiding experimental optimization .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?

  • Methodological Answer : Meta-analysis using R or Python (SciPy) aggregates IC₅₀ values from independent assays, adjusting for variability via random-effects models. Principal Component Analysis (PCA) identifies confounding variables (e.g., cell line differences). Sensitivity analysis (Monte Carlo simulations) quantifies uncertainty in structure-activity relationships (SAR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.